molecular formula C16H17N3OS B2747577 5-(4-Methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione CAS No. 356773-44-9

5-(4-Methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione

Cat. No. B2747577
CAS RN: 356773-44-9
M. Wt: 299.39
InChI Key: HBSSTMZUMWBNNG-UHFFFAOYSA-N
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Description

The compound “5-(4-Methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione” is a complex organic molecule. It contains a triazinane ring, which is a type of heterocyclic compound containing three nitrogen atoms. It also has a methoxyphenyl group and a phenyl group attached to it .

Scientific Research Applications

Antimicrobial Activities

Several studies have demonstrated the antimicrobial efficacy of compounds similar to 5-(4-Methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione. For instance, novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, and pathogenic fungi like Candida albicans, showing potent antibacterial activity (E. S. Al-Abdullah et al., 2014). Additionally, new 1,2,4-triazole derivatives exhibited significant antimicrobial properties, further highlighting the potential of triazine derivatives in combating microbial infections (H. Bektaş et al., 2007).

Corrosion Inhibition

The application of triazine derivatives in corrosion inhibition has been explored, with findings indicating that these compounds are effective in protecting metals in corrosive environments. For example, 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrated superior inhibition efficiency against the corrosion of mild steel, with adsorption data fitting well to a Langmuir isotherm model (A. Al-amiery et al., 2020).

properties

IUPAC Name

5-(4-methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-20-15-9-7-13(8-10-15)18-11-17-16(21)19(12-18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSSTMZUMWBNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CNC(=S)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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